molecular formula C21H18N4O2 B3558377 5,5-dimethyl-3-(4-nitrophenyl)-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole

5,5-dimethyl-3-(4-nitrophenyl)-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole

Cat. No.: B3558377
M. Wt: 358.4 g/mol
InChI Key: YTBHACGOFAWQJD-UHFFFAOYSA-N
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Description

“5,5-dimethyl-3-(4-nitrophenyl)-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole” is a complex organic compound. It contains a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring. The carbazole moiety is substituted at the 3-position with a 4-nitrophenyl group. Additionally, the compound contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems within the carbazole and pyrazole rings, which could potentially impart interesting photophysical properties. The nitro group is an electron-withdrawing group, which could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is a strong electron-withdrawing group and could potentially undergo reduction reactions. The carbazole and pyrazole rings might also participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could increase its polarity, potentially affecting its solubility in different solvents. The conjugated system within the carbazole and pyrazole rings could also influence its UV-visible absorption properties .

Properties

IUPAC Name

5,5-dimethyl-3-(4-nitrophenyl)-4,10-dihydropyrazolo[4,3-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-21(2)11-18-16(20-19(21)15-5-3-4-6-17(15)23-20)12-22-24(18)13-7-9-14(10-8-13)25(26)27/h3-10,12,23H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBHACGOFAWQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C1C5=CC=CC=C5N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-dimethyl-3-(4-nitrophenyl)-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole
Reactant of Route 2
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5,5-dimethyl-3-(4-nitrophenyl)-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole
Reactant of Route 3
5,5-dimethyl-3-(4-nitrophenyl)-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole
Reactant of Route 4
Reactant of Route 4
5,5-dimethyl-3-(4-nitrophenyl)-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole
Reactant of Route 5
Reactant of Route 5
5,5-dimethyl-3-(4-nitrophenyl)-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole
Reactant of Route 6
Reactant of Route 6
5,5-dimethyl-3-(4-nitrophenyl)-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole

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